![molecular formula C25H23N3O3 B2541694 N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257548-11-0](/img/structure/B2541694.png)

N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

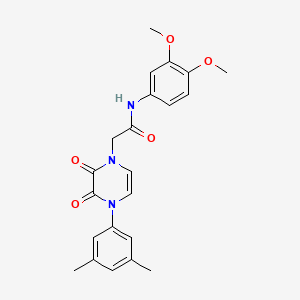

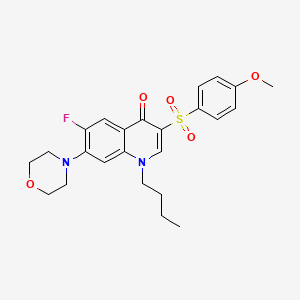

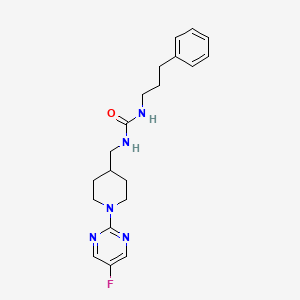

The compound N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The structure of the compound suggests that it may have biological activity, given the presence of the fluorenyl moiety and the imidazolidinone ring, which is often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related fluorenyl compounds has been explored in various studies. For instance, the biosynthesis of N-(7-hydroxy-2-fluorenyl)acetamide from N-2-fluoren-9-C14-ylacetamide was investigated, demonstrating the metabolic transformation of fluorenyl compounds in biological systems . Although the specific synthesis of N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is not detailed, the methodologies used in these studies could provide insights into potential synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of fluorenyl-related compounds has been characterized using various spectroscopic techniques. For example, metabolites of N-(9H-fluoren-2yl)-acetamide were identified and characterized by their Rf values, UV, and NMR spectroscopy . These techniques are crucial for confirming the structure of synthesized compounds and for identifying metabolites formed during biological processes.

Chemical Reactions Analysis

The chemical reactivity of fluorenyl compounds can be inferred from their interactions in biological systems. The metabolism of N-(7-hydroxy-2-fluorenyl)acetamide in rats and guinea pigs showed that these compounds undergo conjugation reactions, forming glucuronic and sulfuric acid conjugates . Such reactions are indicative of the compound's reactivity and its potential to form various metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorenyl compounds are influenced by their aromatic structure and substituents. The presence of the methoxy group and the imidazolidinone ring in N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide would affect its solubility, stability, and reactivity. The metabolic studies of related compounds provide insights into their solubility and stability in biological systems, as well as their affinity for protein binding .

Relevant Case Studies

Case studies involving fluorenyl compounds have shown their potential as therapeutic agents. For example, N-(fluorenyl-9-methoxycarbonyl) amino acids were found to possess anti-inflammatory activity and were effective in blocking leukocyte infiltration in inflammatory models . These findings suggest that derivatives of fluorenyl compounds, such as N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, may also have therapeutic potential, warranting further investigation into their biological activities and mechanisms of action.

Wissenschaftliche Forschungsanwendungen

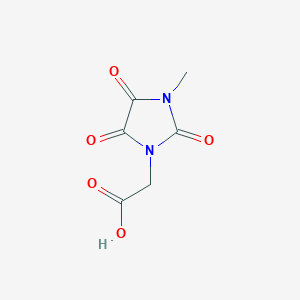

Metabolic Pathways and Intermediates

Research has identified key metabolites of "N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide" in microsomal metabolites, highlighting its metabolic transformations. Benkert et al. (1975) found metabolites such as N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide in the neutral fraction of microsomal metabolites, marking significant steps in the drug's metabolic pathway Benkert, Friess, Kiese, & Lenk, 1975.

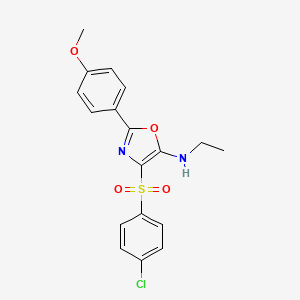

Antimicrobial and Antioxidant Activities

A series of benzophenone tagged thiazolidinone analogs demonstrated potent xanthine oxidase (XO) inhibition and antioxidant properties. Among them, certain compounds showcased significant XO inhibition and antioxidant properties, indicative of the therapeutic potential of these derivatives Lakshmi Ranganatha et al., 2014.

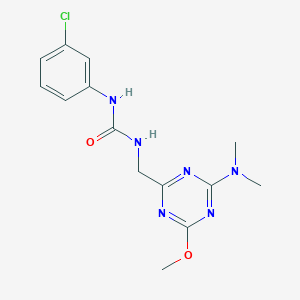

Anti-inflammatory Activity

The synthesis of novel derivatives has been explored for their anti-inflammatory properties. Sunder and Maleraju (2013) synthesized derivatives exhibiting significant anti-inflammatory activity, suggesting the potential use of such compounds in developing new anti-inflammatory agents Sunder & Maleraju, 2013.

Crystallographic and Structural Analysis

Structural elucidation through crystallography provides insights into the molecular configuration and potential interaction mechanisms. Sethusankar et al. (2002) and Galushchinskiy et al. (2017) detailed the crystal structures of related acetamide derivatives, highlighting their molecular geometry and potential implications for binding and interaction with biological targets Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002; Galushchinskiy, Slepukhin, & Obydennov, 2017.

Anticancer Potential

Derivatives of "N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide" have been explored for their anticancer activities. Mohammadi-Farani, Heidarian, and Aliabadi (2014) synthesized a series of derivatives evaluated for cytotoxicity against various cancer cell lines, providing a basis for the potential anticancer applications of these compounds Mohammadi-Farani, Heidarian, & Aliabadi, 2014.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-31-21-9-7-20(8-10-21)28-13-12-27(25(28)30)16-24(29)26-19-6-11-23-18(15-19)14-17-4-2-3-5-22(17)23/h2-11,15H,12-14,16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQASPUYFWVPQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2541613.png)

![Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride](/img/structure/B2541614.png)

![Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate](/img/no-structure.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2541620.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid](/img/structure/B2541622.png)

![3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2541625.png)

![2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide](/img/structure/B2541627.png)

![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)